Ethyl 4-(2-((5-(2-chloro-6-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((5-(2-chloro-6-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound with intriguing properties, drawing interest from various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Steps: : Begin with the synthesis of the benzoate backbone.
Thiadiazole Formation: : Introduce 1,3,4-thiadiazole using a cyclization reaction with appropriate sulfide precursors.
Amidation: : Form the amide bond with 2-chloro-6-fluorobenzamide.
Thioether Formation: : Attach the thioether linkage to the benzoate.
Industrial Production Methods
Involve multi-step syntheses with precise control over reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiadiazole ring may undergo oxidation under strong oxidative conditions.
Reduction: : The amide group is generally resistant to reduction, but selective conditions can yield specific derivatives.
Substitution: : Halogen substitution reactions could occur at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: : Use of peroxides or hypervalent iodine reagents.
Reduction: : Employ metal hydrides or catalytic hydrogenation.
Substitution: : Utilize nucleophiles in the presence of a base.
Major Products
Oxidation: : Modified thiadiazole derivatives.
Reduction: : Potential amine derivatives.
Substitution: : Halogen-exchanged products.
Scientific Research Applications
Ethyl 4-(2-((5-(2-chloro-6-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate finds applications in several domains:
Chemistry: : As a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Potentially as a probe to study enzymatic processes due to its unique structural features.
Medicine: : Researching its role as a therapeutic agent targeting specific pathways.
Industry: : Could be used in the manufacture of specialty chemicals or pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action is multifaceted:
Molecular Targets: : Enzyme inhibition or activation, potentially interacting with specific receptors or active sites.
Pathways Involved: : May influence metabolic pathways or signal transduction mechanisms due to its functional groups.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-(2-chlorobenzamido)acetamido)benzoate
Ethyl 4-(2-(6-fluorobenzamido)acetamido)benzoate
Ethyl 4-(2-(1,3,4-thiadiazol-2-ylthio)acetamido)benzoate
Unique Features
Combined Functionalities: : The presence of both a chloro and fluoro substituent.
Enhanced Activity: : The specific arrangement of the thiadiazole and benzoate moieties could confer unique reactivity or biological activity.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(2-chloro-6-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O4S2/c1-2-30-18(29)11-6-8-12(9-7-11)23-15(27)10-31-20-26-25-19(32-20)24-17(28)16-13(21)4-3-5-14(16)22/h3-9H,2,10H2,1H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWBWLIFTVOUDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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